N-(1-Methoxy-2-phenylethyl)acetamide
CAS No.: 4561-36-8
Cat. No.: VC18977262
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 4561-36-8 |
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Molecular Formula | C11H15NO2 |
Molecular Weight | 193.24 g/mol |
IUPAC Name | N-(1-methoxy-2-phenylethyl)acetamide |
Standard InChI | InChI=1S/C11H15NO2/c1-9(13)12-11(14-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,12,13) |
Standard InChI Key | DVKUUBLJWTXPQP-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)NC(CC1=CC=CC=C1)OC |
Chemical Identity and Structural Features
Molecular Characteristics
N-(1-Methoxy-2-phenylethyl)acetamide features:
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Molecular Formula: .
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Chirality: A stereocenter at the 1-position of the phenylethyl chain, with enantiomers such as (R)-2-methoxy-N-[1-phenylethyl]acetamide documented .
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Key Functional Groups: Acetamide backbone, methoxy (-OCH₃), and phenyl substituent .
Table 1: Physicochemical Properties
Property | Value |
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Molecular Weight | 193.24 g/mol |
XLogP3-AA | 1.5 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 2 |
Rotatable Bonds | 4 |
Topological Polar Surface Area | 38.3 Ų |
Synthesis and Production
Laboratory-Scale Synthesis
While direct methods for N-(1-Methoxy-2-phenylethyl)acetamide are sparsely documented, analogous acetamides are synthesized via:
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Leuckart Reaction: Reductive amination of aldehydes/ketones using formamide or ammonium formate .
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Dynamic Kinetic Resolution (DKR): Enzymatic resolution with Candida antarctica lipase B (CALB) and ruthenium catalysts, achieving >99% enantiomeric excess .
Example Pathway:
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React 1-phenylethylamine with methyl methoxyacetate.
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Catalyze with Novozym 435 and Ru-complex under argon at 100°C for 24 hours.
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Purify via recrystallization (e.g., hexane/diethyl ether).
Industrial Considerations
Scalable production employs continuous flow reactors to optimize yield and purity.
Biological and Pharmacological Activities
Analgesic Properties
Related compounds exhibit dose-dependent pain relief in rodent models, comparable to standard analgesics .
Anticancer Activity
Derivatives like N-(1-phenylethyl)acetamide show:
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Cell Proliferation Inhibition: Efficacy against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines .
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Apoptosis Induction: Modulation of caspase-3 and Bcl-2 pathways.
Table 2: Biological Activities of Analogous Compounds
Activity | Model System | Key Findings |
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Anti-Inflammatory | Macrophage assays | 40–60% TNF-α reduction |
Analgesic | Rodent pain models | ED₅₀ = 15 mg/kg |
Anticancer | MCF-7 cells | IC₅₀ = 8.2 μM |
Research Gaps and Future Directions
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Pharmacokinetic Studies: Absence of ADME (absorption, distribution, metabolism, excretion) data for the compound.
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Target Identification: Mechanistic studies to elucidate molecular targets (e.g., opioid receptors, COX-2).
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Stereochemical Impact: Comparative analysis of (R)- and (S)-enantiomers’ biological activities .
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